2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Description

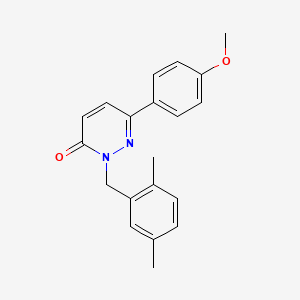

2-(2,5-Dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered heterocyclic core with two adjacent nitrogen atoms. The molecule features a 2,5-dimethylbenzyl group at position 2 and a 4-methoxyphenyl substituent at position 5. The substitution pattern of this compound suggests enhanced lipophilicity due to the aromatic methyl and methoxy groups, which may influence bioavailability and target binding .

Properties

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14-4-5-15(2)17(12-14)13-22-20(23)11-10-19(21-22)16-6-8-18(24-3)9-7-16/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPCVIQDDHRPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,5-dimethylbenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structure, featuring both aromatic and heterocyclic components, suggests a variety of interactions with biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This composition indicates the presence of two aromatic rings and a pyridazine core, which are crucial for its biological interactions.

Pharmacological Properties

Research has indicated that this compound exhibits various pharmacological activities including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation at micromolar concentrations.

- Anti-inflammatory Effects : Initial findings indicate that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate cell growth and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyridazine derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Key Differences :

- The 2,5-dimethylbenzyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., ethyl or aminoethyl) .

- The 4-methoxyphenyl group enhances electron-donating capacity relative to 4-chlorophenyl or phenyl substituents .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

- Solubility : Methoxy groups enhance water solubility compared to methyl or chloro substituents but reduce lipophilicity .

- Crystal Packing: Hirshfeld surface analyses of 4-benzyl-6-phenyl-dihydropyridazinone () reveal intermolecular hydrogen bonding (N–H···O) and C–H···π interactions, which stabilize the lattice. The 2,5-dimethylbenzyl group in the target compound may disrupt such interactions due to steric bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.